molecular formula C13H8Cl2N2O B6269450 5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile CAS No. 1909327-80-5

5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile

Cat. No.: B6269450
CAS No.: 1909327-80-5
M. Wt: 279.1
InChI Key:
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Description

5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile (5-Cl-6-methoxy-3-CN) is a chemical compound that has been studied for its potential applications in various fields of science. This compound is of particular interest due to its unique chemical structure and its ability to act as a ligand for a variety of metal ions.

Scientific Research Applications

5-Cl-6-methoxy-3-CN has been studied for its potential applications in various fields of science. In particular, it has been investigated for its ability to act as a ligand for a variety of metal ions. This property has been used to synthesize coordination complexes, which have been studied for their potential applications in catalysis and drug delivery. Additionally, this compound has been studied for its potential applications in the field of materials science, as a precursor for the synthesis of novel polymers and copolymers systems.

Mechanism of Action

The mechanism of action of 5-Cl-6-methoxy-3-CN is based on its ability to act as a ligand for a variety of metal ions. When the compound is combined with a metal ion, the two molecules interact through electrostatic forces, forming a coordination complex. This coordination complex can then be used as a catalyst for various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-6-methoxy-3-CN have not been extensively studied. However, it has been shown to be non-toxic in animal models, suggesting that it may be safe for use in laboratory experiments. Additionally, this compound has been shown to have a weak antifungal activity, suggesting that it may have potential applications in the development of new antifungal drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Cl-6-methoxy-3-CN in laboratory experiments is its ability to act as a ligand for a variety of metal ions. This allows for the synthesis of coordination complexes, which can be used as catalysts for various reactions. Additionally, this compound is non-toxic and has a weak antifungal activity, making it a safe and potentially useful compound for laboratory experiments. However, the compound is not widely available, and it can be difficult to obtain in large quantities.

Future Directions

The potential applications of 5-Cl-6-methoxy-3-CN are vast and varied. The compound has already been studied for its potential applications in catalysis and drug delivery, and it has also been investigated for its potential applications in materials science. Additionally, the compound could be explored for its potential applications in the fields of biochemistry and physiology, as well as in the development of new antifungal drugs. Finally, the compound could be further investigated for its potential applications in the synthesis of novel polymers and copolymer systems.

Synthesis Methods

The synthesis of 5-Cl-6-methoxy-3-CN can be achieved through a two-step process. The first step involves the reaction of 3-chlorophenylmethanol with pyridine-3-carbonitrile in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile. The second step involves the reaction of the intermediate compound with a base, such as sodium hydroxide, to form the desired product.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile involves the reaction of 3-chlorobenzaldehyde with 2-chloro-5-methoxypyridine in the presence of a base to form 5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-2-carbaldehyde, which is then converted to the final product through a cyanation reaction.", "Starting Materials": [ "3-chlorobenzaldehyde", "2-chloro-5-methoxypyridine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: 3-chlorobenzaldehyde is reacted with 2-chloro-5-methoxypyridine in the presence of a base (e.g. sodium hydroxide) to form 5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-2-carbaldehyde.", "Step 2: The 5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-2-carbaldehyde is then subjected to a cyanation reaction using a cyanating agent (e.g. potassium cyanide) to form the final product, 5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile." ] }

1909327-80-5

Molecular Formula

C13H8Cl2N2O

Molecular Weight

279.1

Purity

0

Origin of Product

United States

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